molecular formula C12H12BrN3O2 B2705915 N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014025-16-1

N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2705915
CAS No.: 1014025-16-1
M. Wt: 310.151
InChI Key: CMDWHYHWMPSATM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Synthesis and Characterization

  • Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have been synthesized and characterized. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of such derivatives (Hassan, Hafez, & Osman, 2014).
  • The synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide by nucleophilic [18F] fluorination demonstrates the versatility of pyrazole derivatives in developing PET radiotracers for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Biological Activities and Applications

  • A study on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative emphasized its thermal stability and potential for non-linear optical properties. This highlights the diverse applications of pyrazole derivatives beyond biological activities, including material science applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
  • Another research focused on the antifungal activity and structure-activity relationships of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. Some derivatives showed significant activity against phytopathogenic fungi, suggesting the potential of pyrazole derivatives in agricultural applications (Du et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effect on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could involve studying the compound’s other reactions, its applications, or its effects on the body .

Properties

IUPAC Name

N-(3-bromophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWHYHWMPSATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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